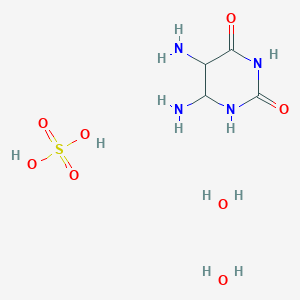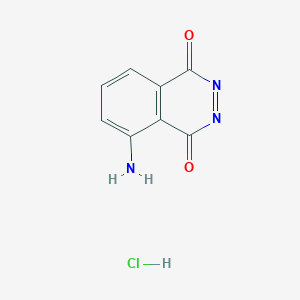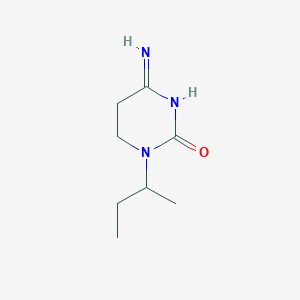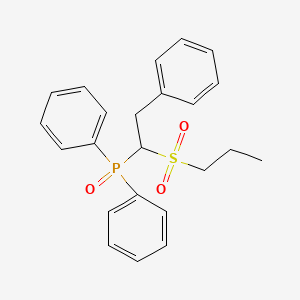![molecular formula C16H21N3O3 B12342900 tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate: is a synthetic organic compound with the molecular formula C16H21N3O3 It is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. The synthesis may include steps like amination, reduction, esterification, and condensation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate the binding sites and mechanisms of various enzymes .
Medicine: It is being investigated for its potential to inhibit certain enzymes and pathways involved in diseases such as cancer and infectious diseases .
Industry: In industry, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers and other materials to enhance their performance and functionality .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme[4][4].
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Comparison: tert-Butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate is unique due to the presence of the quinoline moiety, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C16H21N3O3 |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)18-8-9-21-13-10-14(17)19-12-7-5-4-6-11(12)13/h4-7,10-11,17H,8-9H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
RPPMFYNTLMOJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=N)N=C2C1C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)


![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)



